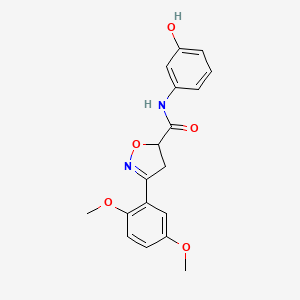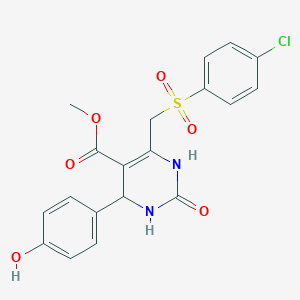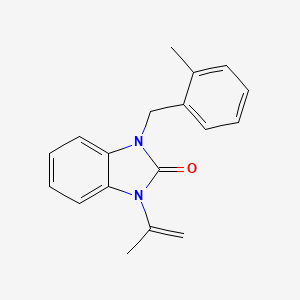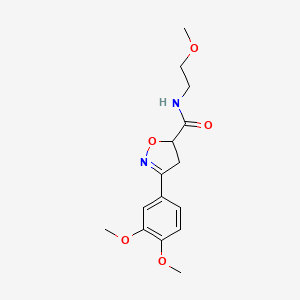![molecular formula C19H11N5O4 B11423293 13-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11423293.png)
13-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the molecular formula C12H13N3O , belongs to the class of triazatricyclo compounds. It features a unique fused tricyclic structure and contains a nitrophenyl group. The compound’s canonicalized form confirms its existence and properties .
Preparation Methods
Industrial Production:: Unfortunately, information on large-scale industrial production methods remains scarce. given its complex structure, synthesis likely involves carefully designed processes to achieve high yields.
Chemical Reactions Analysis
Reactivity:: The compound may undergo various chemical reactions, including:
- Oxidation : Oxidative transformations of functional groups.
- Reduction : Reduction of nitro groups or other functionalities.
- Substitution : Substitution reactions at specific positions.
- Oxidation : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under appropriate conditions.
- Reduction : Hydrogen gas (H2) with a suitable catalyst (e.g., palladium on carbon, Raney nickel).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) in the presence of a Lewis acid or base.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the substituents present. Detailed experimental studies are necessary to elucidate the exact outcomes.
Scientific Research Applications
Chemistry::
- Structural Studies : Investigating the compound’s conformation and stereochemistry.
- Reaction Mechanisms : Using it as a substrate to study reaction pathways.
- Pharmacology : Assessing its potential as a drug candidate.
- Bioactivity : Exploring its effects on biological targets.
- Materials Science : Potential applications in materials with unique properties.
Mechanism of Action
The compound’s mechanism of action remains speculative due to limited data. Researchers would need to investigate its interactions with specific cellular targets and pathways to understand its effects fully.
Comparison with Similar Compounds
While direct comparisons are challenging without a comprehensive dataset, we can highlight its uniqueness within the triazatricyclo family. Similar compounds may include other triazatricyclo derivatives with varying substituents.
Properties
Molecular Formula |
C19H11N5O4 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
13-methyl-7-(3-nitrophenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C19H11N5O4/c1-11-5-6-16-21-17-15(19(26)22(16)10-11)7-12(9-20)18(25)23(17)13-3-2-4-14(8-13)24(27)28/h2-8,10H,1H3 |
InChI Key |
SKIWKNYZKLBCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=O)N3C4=CC(=CC=C4)[N+](=O)[O-])C#N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-ethoxyphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11423215.png)

![N-ethyl-2-{3-[2-(4-methoxyphenyl)ethyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B11423228.png)
![3-benzyl-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423231.png)
![4-methyl-N-{6-methyl-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11423233.png)
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B11423250.png)
![N-(3-fluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11423262.png)
![Benzyl 5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11423266.png)
![ethyl 4-(5-cyano-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-7-yl)benzoate](/img/structure/B11423270.png)





